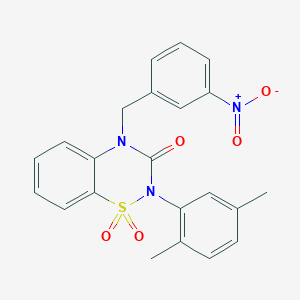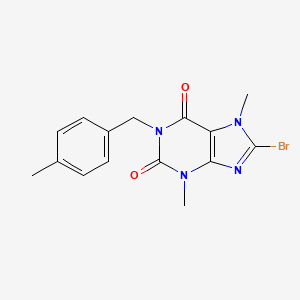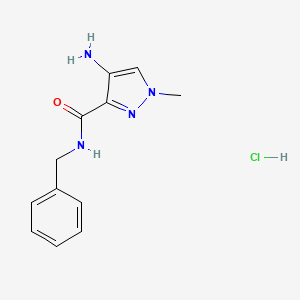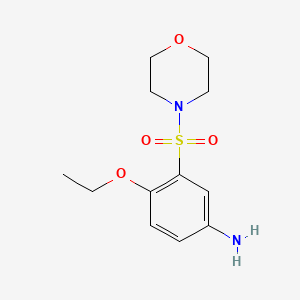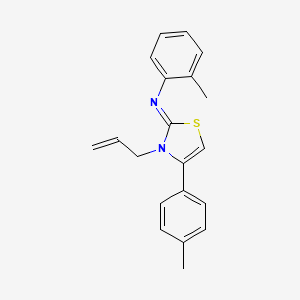
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'thiazolyl blue' and has a molecular formula of C19H19N3S.
作用機序
Further research is needed to fully understand the mechanism of action of thiazolyl blue in inducing apoptosis in cancer cells and modulating the activity of ion channels in neurons.
3. Clinical Trials: Thiazolyl blue has shown potential as a chemotherapeutic agent for the treatment of various types of cancer. Clinical trials can be conducted to evaluate its efficacy and safety in humans.
Conclusion:
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its cytotoxic effects on cancer cells, ability to modulate the activity of ion channels in neurons, and use as a vital stain in microbiology make it a promising compound for future research. However, further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
実験室実験の利点と制限
The advantages of using (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline in lab experiments include its potential applications in various scientific fields, such as cancer research, microbiology, and neuroscience. However, the limitations of using this compound include its cytotoxic effects on healthy cells and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline. Some of the key areas of research include:
1. Development of Thiazolyl Blue Derivatives: Researchers can explore the synthesis of thiazolyl blue derivatives with improved cytotoxic effects and reduced toxicity to healthy cells.
2.
合成法
The synthesis of (Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline involves the reaction of 3-allylthiazol-2(3H)-one with p-toluidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as sodium borohydride to obtain the final product.
科学的研究の応用
(Z)-N-(3-allyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-methylaniline has been extensively studied for its potential applications in various scientific fields. Some of the key areas of research include:
1. Cancer Research: Thiazolyl blue has been found to exhibit cytotoxic effects on cancer cells by inducing apoptosis. It has been studied as a potential chemotherapeutic agent for the treatment of various types of cancer.
2. Microbiology: Thiazolyl blue has been used as a vital stain for the detection of bacteria and fungi in microbiology. It is also used as a selective agent in the isolation of bacteria.
3. Neuroscience: Thiazolyl blue has been found to modulate the activity of ion channels in neurons, making it a potential candidate for the treatment of neurological disorders such as epilepsy.
特性
IUPAC Name |
N-(2-methylphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2S/c1-4-13-22-19(17-11-9-15(2)10-12-17)14-23-20(22)21-18-8-6-5-7-16(18)3/h4-12,14H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFSRWDFCOWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3C)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-(4-methylphenyl)-3-prop-2-enyl-1,3-thiazol-2-imine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

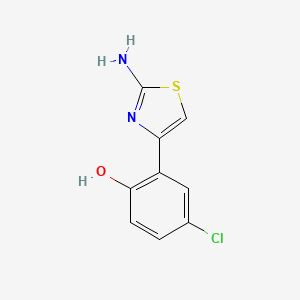
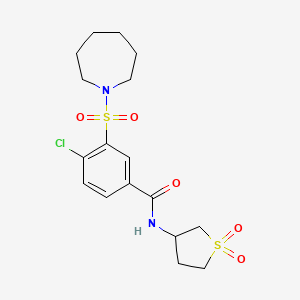
![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)
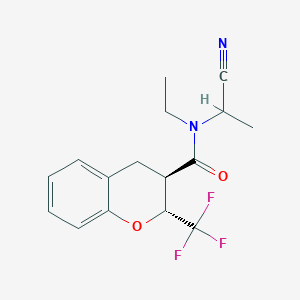
![methyl 2-[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2726488.png)
![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)
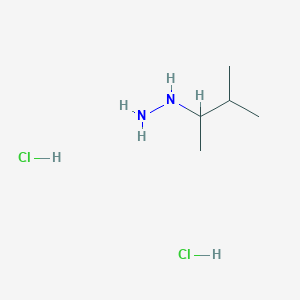
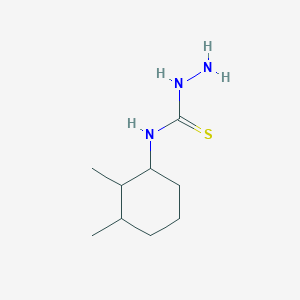
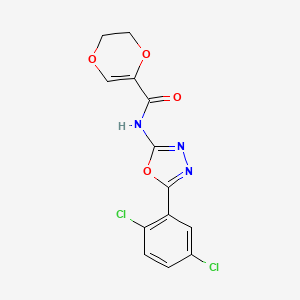
![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)
